molecular formula C19H23IN2O B015805 (2S)-1-Methyl-1-[N-(diphenylmethylene)]-2-hydroxymethylpyrrolidine, Hydrazonium Iodide CAS No. 168128-27-6

(2S)-1-Methyl-1-[N-(diphenylmethylene)]-2-hydroxymethylpyrrolidine, Hydrazonium Iodide

Cat. No.: B015805
CAS No.: 168128-27-6
M. Wt: 422.3 g/mol
InChI Key: SEFOZSLXHJNIQH-YKIRIDQTSA-M
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Description

(2S)-1-Methyl-1-[N-(diphenylmethylene)]-2-hydroxymethylpyrrolidine, Hydrazonium Iodide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a diphenylmethylidene group, and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-Methyl-1-[N-(diphenylmethylene)]-2-hydroxymethylpyrrolidine, Hydrazonium Iodide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Diphenylmethylidene Group: This step involves the reaction of the pyrrolidine derivative with diphenylmethane under specific conditions to form the diphenylmethylidene group.

    Addition of the Hydroxymethyl Group: The hydroxymethyl group is introduced through a hydroxylation reaction.

    Formation of the Iodide Salt: The final step involves the reaction of the intermediate compound with iodine to form the iodide salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-Methyl-1-[N-(diphenylmethylene)]-2-hydroxymethylpyrrolidine, Hydrazonium Iodide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The diphenylmethylidene group can be reduced to form diphenylmethane derivatives.

    Substitution: The iodide ion can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as halides, cyanides, and amines can be used under appropriate conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of diphenylmethane derivatives.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2S)-1-Methyl-1-[N-(diphenylmethylene)]-2-hydroxymethylpyrrolidine, Hydrazonium Iodide is used as a precursor for the synthesis of complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may have activity against certain diseases and conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-1-Methyl-1-[N-(diphenylmethylene)]-2-hydroxymethylpyrrolidine, Hydrazonium Iodide involves its interaction with specific molecular targets. The diphenylmethylidene group may interact with hydrophobic pockets in proteins, while the hydroxymethyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-1-Methyl-1-[N-(diphenylmethylene)]-2-hydroxymethylpyrrolidine, Hydrazonium Iodide is unique due to its combination of a pyrrolidine ring, diphenylmethylidene group, and hydroxymethyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

[(2S)-1-(benzhydrylideneamino)-1-methylpyrrolidin-1-ium-2-yl]methanol;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N2O.HI/c1-21(14-8-13-18(21)15-22)20-19(16-9-4-2-5-10-16)17-11-6-3-7-12-17;/h2-7,9-12,18,22H,8,13-15H2,1H3;1H/q+1;/p-1/t18-,21?;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFOZSLXHJNIQH-YKIRIDQTSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCC1CO)N=C(C2=CC=CC=C2)C3=CC=CC=C3.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1(CCC[C@H]1CO)N=C(C2=CC=CC=C2)C3=CC=CC=C3.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20455619
Record name (2S)-1-[(Diphenylmethylidene)amino]-2-(hydroxymethyl)-1-methylpyrrolidin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168128-27-6
Record name (2S)-1-[(Diphenylmethylidene)amino]-2-(hydroxymethyl)-1-methylpyrrolidin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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